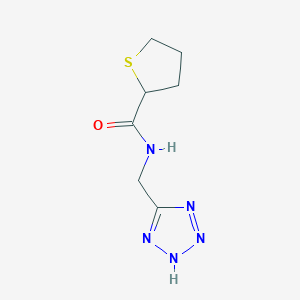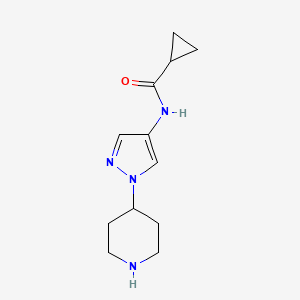
N-(2H-tetrazol-5-ylmethyl)thiolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2H-tetrazol-5-ylmethyl)thiolane-2-carboxamide, commonly known as TTM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TTM is a tetrazole-based compound that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies. In
Applications De Recherche Scientifique
TTM has been found to have various scientific research applications due to its unique chemical properties. One of the most significant applications of TTM is in the field of neuroscience, where it has been used as a tool to study the role of calcium channels in synaptic transmission. TTM has also been used in studies involving the regulation of intracellular calcium levels, as well as in the investigation of the effects of calcium channel blockers on cellular processes.
Mécanisme D'action
The mechanism of action of TTM involves its interaction with calcium channels in cells. TTM has been found to bind to the L-type calcium channel in neurons, thereby inhibiting the influx of calcium ions into the cell. This inhibition of calcium influx leads to a decrease in synaptic transmission and neuronal excitability, which can have various effects on cellular processes.
Biochemical and physiological effects
TTM has been found to have various biochemical and physiological effects, which make it a promising candidate for research studies. Some of the effects of TTM include the inhibition of voltage-gated calcium channels, the modulation of intracellular calcium levels, and the regulation of synaptic transmission. TTM has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TTM in lab experiments is its specificity for calcium channels, which allows for targeted investigations of cellular processes involving calcium signaling. TTM is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one of the limitations of using TTM is its potential toxicity, which can vary depending on the concentration used in experiments. Therefore, careful dosing and monitoring of TTM is necessary to ensure the safety of experimental subjects.
Orientations Futures
There are several future directions for research involving TTM. One potential direction is the investigation of its effects on other types of calcium channels, as well as its interactions with other cellular processes. Additionally, TTM could be used in the development of new drugs for the treatment of various diseases, such as Alzheimer's and Parkinson's. Further studies are also needed to determine the optimal dosing and safety parameters for TTM in various experimental settings.
Conclusion
In conclusion, TTM is a promising chemical compound that has various scientific research applications. Its unique chemical properties make it a valuable tool for investigating cellular processes involving calcium signaling, synaptic transmission, and inflammation. While there are limitations to its use, TTM has the potential to contribute significantly to the development of new drugs and treatments for various diseases. Further research is needed to fully explore the potential of TTM and its applications in scientific research.
Méthodes De Synthèse
The synthesis of TTM involves the reaction of 2-mercaptothiolane carboxamide with sodium azide in the presence of a copper catalyst. The reaction yields TTM as a white crystalline powder, which can be purified using various methods such as recrystallization or column chromatography. The purity and yield of TTM can be determined using techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
IUPAC Name |
N-(2H-tetrazol-5-ylmethyl)thiolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5OS/c13-7(5-2-1-3-14-5)8-4-6-9-11-12-10-6/h5H,1-4H2,(H,8,13)(H,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUNTKSIGHKBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C(=O)NCC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-tetrazol-5-ylmethyl)thiolane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7578313.png)

![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)


![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)

![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)

![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)
![3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7578379.png)
![2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7578389.png)